![molecular formula C16H12FN3O6S B2941722 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 899996-80-6](/img/structure/B2941722.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
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Overview
Description
The compound appears to contain a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group, a common motif in pharmaceutical chemistry . It also contains a 4-fluoro-3-nitrophenyl group, which suggests potential bioactivity.
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational tools. The compound likely has interesting electronic properties due to the presence of the nitro group and the sulfur dioxide group .Chemical Reactions Analysis
The chemical reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group, in particular, is often involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group and the sulfur dioxide group could potentially make the compound quite polar .Scientific Research Applications
Polymer Research and Optical Storage
Compounds with complex structures, including those similar to the specified chemical, have been investigated for their potential in creating advanced polymers with unique properties. For instance, research on azo polymers for reversible optical storage highlights the significance of compounds with nitrophenyl groups. These polymers exhibit properties like high photoinduced birefringence, suggesting applications in data storage and photonics. The study by Meng et al. (1996) on azo polymers indicates a pathway for the development of materials with enhanced optical storage capabilities, underscoring the potential of such compounds in creating high-performance polymers (Meng, Natansohn, Barrett, & Rochon, 1996).
Medicinal Chemistry and Therapeutic Applications
In medicinal chemistry, the exploration of selective androgen receptor modulators (SARMs) and other receptor-targeted therapies involves compounds with intricate designs, including those bearing propanamide moieties. A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a SARM showcases the relevance of such compounds in developing new therapeutic agents, providing insights into the desirable pharmacokinetic characteristics for preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Antioxidant and Anticancer Activity
The search for novel derivatives with significant biological activities is a prominent area of research. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating considerable antioxidant and anticancer activities. This research signifies the potential of structurally complex compounds in the development of new anticancer agents, highlighting the broad spectrum of scientific applications for such chemicals (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Material Science and Molecular Devices
The field of material science benefits from the investigation into compounds capable of exhibiting unique electronic properties. For instance, the study by Chen et al. (1999) on a molecular electronic device featuring a nitroamine redox center illustrates the potential of such compounds in developing materials with negative differential resistance and high on-off ratios. This research opens avenues for creating molecular-scale devices, emphasizing the impact of chemical design on the advancement of electronic materials (Chen, Reed, Rawlett, & Tour, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S/c1-9(15(21)18-10-6-7-12(17)13(8-10)20(23)24)19-16(22)11-4-2-3-5-14(11)27(19,25)26/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWAUJIGCBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide |
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